N'-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide
Description
N'-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic ethanediamide derivative featuring a 2-fluorobenzoyl-substituted piperidine core and a trifluoroethyl side chain. This analysis compares its structural, physicochemical, and biological properties with analogous compounds, leveraging data from recent pharmacological and synthetic studies.
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F4N3O3/c18-13-4-2-1-3-12(13)16(27)24-7-5-11(6-8-24)9-22-14(25)15(26)23-10-17(19,20)21/h1-4,11H,5-10H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXJLXNOQMULTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Molecular Formula : C20H20F2N2O2
Molecular Weight : 358.4 g/mol
IUPAC Name : 2-fluoro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide
Canonical SMILES : C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of 2-Fluorobenzoyl Chloride : Reacting 2-fluorobenzoic acid with thionyl chloride.
- Synthesis of Piperidin-4-ylmethylamine : Combining piperidine with formaldehyde and hydrogen cyanide.
- Coupling Reaction : The final step involves the coupling of 2-fluorobenzoyl chloride with piperidin-4-ylmethylamine in the presence of a base like triethylamine.
The compound's mechanism of action is primarily linked to its interaction with specific molecular targets, including receptors and enzymes. It has been shown to modulate various signaling pathways, potentially influencing neurotransmitter systems.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects in animal models, particularly through serotonin receptor modulation .
- Anxiolytic Effects : Some derivatives have shown greater potency than established anxiolytics like diazepam in animal studies.
Case Studies
- Antidepressant Evaluation :
-
Anxiolytic Activity :
- Another investigation highlighted the anxiolytic potential of related compounds in comparison to standard treatments. The results showed that certain derivatives had a more favorable safety profile and efficacy than traditional anxiolytics.
Comparative Biological Activity
| Compound Name | Antidepressant Activity | Anxiolytic Activity | Receptor Affinity |
|---|---|---|---|
| This compound | Moderate | High | 5-HT1A, 5-HT7 |
| Related Compound X | High | Moderate | 5-HT1A |
| Diazepam | Low | High | GABA_A |
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound’s ethanediamide backbone and piperidine ring distinguish it from analogs. Key structural differences include:
Key Observations :
Physicochemical Properties
Molecular Weight and Lipophilicity
Notes:
Putative Targets and Mechanisms
- Target Compound : The 2-fluorobenzoyl group may enhance binding to histone methyltransferases (e.g., EZH2) or opioid receptors, analogous to CPI-1205 () .
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide : Phenylethyl-piperidine scaffold aligns with fentanyl analogs (), implying opioid receptor affinity .
Activity Data
Implications: The target compound’s fluorinated aromatic system may improve selectivity over non-fluorinated analogs like W-15 or W-18 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
